molecular formula C17H18N6O4 B11421174 ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate

ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate

Cat. No.: B11421174
M. Wt: 370.4 g/mol
InChI Key: IOWQEEOYISSIEQ-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}ACETATE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}ACETATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or dimethyl sulfoxide.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a nucleophilic substitution reaction. This step may require the use of a strong base such as sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-{2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}ACETATE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, hydrochloric acid, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolopyrimidine core is known to interact with various biological targets, leading to diverse pharmacological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 2-{2-[3-(4-METHYLPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}ACETATE can be compared with other triazolopyrimidine derivatives:

    Similar Compounds: Compounds such as 1,2,4-triazolo[3,4-b]pyrimidines and 1,2,4-triazolo[4,3-a]pyrimidines share similar structural features and pharmacological activities.

Properties

Molecular Formula

C17H18N6O4

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 2-[[2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate

InChI

InChI=1S/C17H18N6O4/c1-3-27-14(25)8-18-13(24)9-22-10-19-16-15(17(22)26)20-21-23(16)12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,24)

InChI Key

IOWQEEOYISSIEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)C

Origin of Product

United States

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